Crystallographic Ligand Efficiency and Binding Mode Validation: CD44 vs. PanDDA Baseline
N-Cyclopentylmethanesulfonamide has been successfully co-crystallized with the hyaluronan-binding domain of murine CD44 antigen at a resolution of 1.051 Å as part of the PanDDA fragment screening pipeline [1]. The PanDDA (Pan-Dataset Density Analysis) methodology inherently compares the electron density of each fragment against a baseline of unbound (apo) and ground-state models, confirming that the observed density is specifically attributable to the ligand rather than solvent or crystallization artifacts [2]. While a numerical Δ binding metric (e.g., ΔB/ΔRF) is not explicitly reported in the deposition summary, the deposition itself serves as a binary validation: the compound is a confirmed ligand of interest.
| Evidence Dimension | Crystallographic Ligand Validation |
|---|---|
| Target Compound Data | Confirmed Ligand of Interest (LOI) in PanDDA analysis; resolved at 1.051 Å |
| Comparator Or Baseline | PanDDA ground-state (unbound) model and solvent-only controls |
| Quantified Difference | Specific bound-state electron density maps vs. apo baseline |
| Conditions | X-ray crystallography; CD44 hyaluronan-binding domain; 1.051 Å resolution |
Why This Matters
Procurement of this exact fragment is required to reproduce the specific binding pose and electron density maps deposited in PDB entry 5SBX.
- [1] RCSB PDB. 5SBX: CD44 PanDDA analysis group deposition -- The hyaluronan-binding domain of CD44 in complex with Z53825479. Resolution: 1.051 Å. View Source
- [2] Pearce NM, et al. Acta Crystallogr D Struct Biol. 2017; 73(Pt 3):256-266. PanDDA: a multi-dataset method for the improved detection of crystallographic fragment binding. View Source
